1-(4-Bromophenyl)ethane-1,2-diamine 2hcl 1-(4-Bromophenyl)ethane-1,2-diamine 2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16686054
InChI: InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H
SMILES:
Molecular Formula: C8H13BrCl2N2
Molecular Weight: 288.01 g/mol

1-(4-Bromophenyl)ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC16686054

Molecular Formula: C8H13BrCl2N2

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)ethane-1,2-diamine 2hcl -

Specification

Molecular Formula C8H13BrCl2N2
Molecular Weight 288.01 g/mol
IUPAC Name 1-(4-bromophenyl)ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H
Standard InChI Key LCLFRGLJUCXQPV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(CN)N)Br.Cl.Cl

Introduction

1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride is a significant organic compound characterized by its unique molecular structure and properties. It belongs to the category of organic amines and diamines, featuring a bromophenyl group attached to an ethane-1,2-diamine backbone. This compound is notable for its applications in various scientific fields due to its reactivity and versatility in chemical transformations.

Synthesis and Preparation

The synthesis of 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 4-bromobenzyl chloride with ethylenediamine under basic conditions. This process facilitates nucleophilic substitution, allowing for the formation of the desired diamine structure.

Chemical Reactivity and Applications

  • Reactivity: The compound exhibits significant reactivity due to the presence of amino groups and the bromine substituent. These functional groups enable participation in various chemical transformations, including nucleophilic reactions.

  • Applications: The compound's applications span across organic synthesis, where its reactivity is leveraged to form complex molecules. The steric and electronic factors associated with the bromophenyl substituent can influence the stability of transition states during chemical reactions.

Research Findings and Implications

Research on 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride highlights its potential in organic synthesis due to its versatile chemical properties. The compound's ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of more complex organic molecules.

Comparison with Related Compounds

Other compounds like 1-(4-Bromophenyl)ethane-1,2-diol and 1-(4-Bromophenyl)ethane-1,2-diamine share similar structural motifs but differ in their functional groups. For instance, 1-(4-Bromophenyl)ethane-1,2-diol features hydroxyl groups instead of amino groups, affecting its reactivity and applications .

CompoundMolecular FormulaMolecular WeightFunctional Groups
1-(4-Bromophenyl)ethane-1,2-diamine dihydrochlorideC8H12BrN2·2HCl288.01 g/molAmino groups, bromine substituent
1-(4-Bromophenyl)ethane-1,2-diolC8H9BrO2217.06 g/molHydroxyl groups, bromine substituent
1-(4-Bromophenyl)ethane-1,2-diamineC8H11BrN2215.09 g/molAmino groups, bromine substituent

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